

An In-depth Technical Guide to the Physical Properties of N-Methylbutyramide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Methylbutyramide**

Cat. No.: **B096281**

[Get Quote](#)

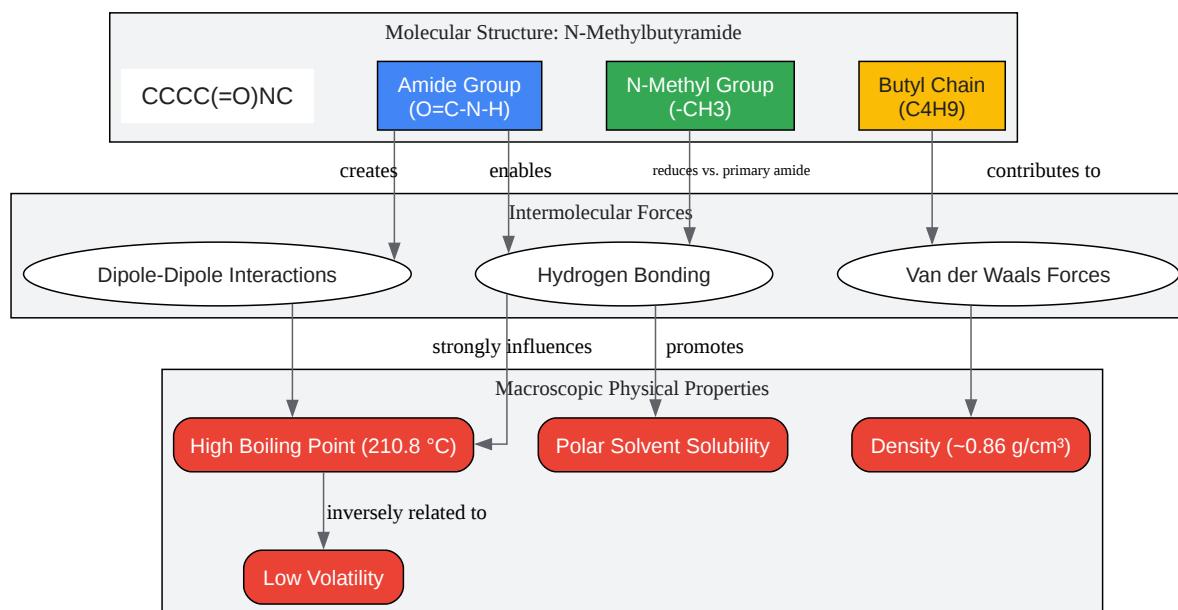
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of **N-Methylbutyramide** (also known as N-methylbutanamide), a secondary amide with applications as a solvent and chemical intermediate.^[1] The data herein is compiled for use in research, chemical synthesis, and formulation development.

Core Physical and Chemical Identifiers

N-Methylbutyramide is characterized by a butyl group attached to a secondary amide functional group.^[1] Its structure, containing both a hydrogen bond donor (N-H) and acceptor (C=O), as well as a hydrophobic alkyl chain, dictates its physical behavior.^[1]

Identifier	Value	Reference
CAS Number	17794-44-4	[1] [2] [3] [4] [5]
Molecular Formula	C ₅ H ₁₁ NO	[1] [2] [3] [4] [5]
Molecular Weight	101.15 g/mol	[1] [2] [3] [5]
IUPAC Name	N-methylbutanamide	[3]
Synonyms	N-methylbutanamide, Butyramide, N-methyl-	[1] [2]
SMILES	CCCC(=O)NC	[1] [3]
InChI Key	OLLZXQIFCRIRMH- UHFFFAOYSA-N	[1] [3] [5]


Quantitative Physical Properties

The physical properties of **N-Methylbutyramide** are summarized in the table below. These values are critical for predicting its behavior in various experimental and industrial settings, such as reaction kinetics, purification processes, and formulation stability.

Physical Property	Value	Conditions	Reference
Physical State	Colorless to pale yellow liquid	Ambient	[1]
Melting Point	110-111 °C		[1] [2]
Boiling Point	210.8 °C	at 760 mmHg	[1] [2] [4]
	120-123 °C	at 22 Torr	[1]
Density	0.864 g/cm³		[1] [2] [4]
Refractive Index (n_D)	1.407	20°C	[1] [2] [4]
Vapor Pressure	0.189 mmHg	at 25°C	[1] [2] [4]
Flash Point	108.3 °C		[1] [2] [4]
Solubility	Soluble in polar solvents (water, alcohols)		[1]
Hydrogen Bond Donor Count	1		[3]
Hydrogen Bond Acceptor Count	1		[3]

Structure-Property Relationships

The molecular structure of **N-Methylbutyramide** directly influences its macroscopic physical properties. The interplay between its functional groups and alkyl chain defines its polarity, volatility, and intermolecular forces.

[Click to download full resolution via product page](#)

Caption: Logical diagram illustrating how the structural features of **N-Methylbutyramide** determine its intermolecular forces and resulting physical properties.

Experimental Protocols for Property Determination

The physical properties listed above are determined using standard laboratory techniques. Below are detailed methodologies for key experiments.

1. Boiling Point Determination (Distillation Method)

- Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
- Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.
- Procedure:
 - A sample of **N-Methylbutyramide** is placed in the distillation flask along with boiling chips to ensure smooth boiling.
 - The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.
 - The liquid is heated gently. As it boils, the vapor rises, surrounds the thermometer bulb, and passes into the condenser.
 - The temperature is recorded when it stabilizes during a steady rate of distillation (i.e., when condensate is consistently forming and dripping into the receiving flask). This stable temperature is the boiling point.
 - The atmospheric pressure is recorded, as boiling point is pressure-dependent. The reported value of 210.8 °C corresponds to standard atmospheric pressure (760 mmHg).[\[2\]](#) [\[4\]](#)

2. Melting Point Determination (Capillary Method)

- Objective: To determine the temperature at which the substance transitions from a solid to a liquid.
- Apparatus: Melting point apparatus (e.g., Thiele tube or digital instrument), capillary tubes, thermometer.
- Procedure:
 - A small, dry sample of solid **N-Methylbutyramide** is packed into a thin-walled capillary tube, sealed at one end.

- The capillary tube is placed in the melting point apparatus, adjacent to a calibrated thermometer.
- The apparatus is heated slowly (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
- The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. The narrow range of 110-111 °C indicates a pure substance.[1][2]

3. Density Determination (Pycnometer Method)

- Objective: To determine the mass per unit volume of the liquid.
- Apparatus: Pycnometer (a glass flask with a precise, known volume), analytical balance.
- Procedure:
 - The empty pycnometer is weighed accurately.
 - It is then filled with the **N-Methylbutyramide** sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.
 - The filled pycnometer is weighed again.
 - The temperature of the sample is recorded, as density is temperature-dependent.
 - The mass of the liquid is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
 - Density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

4. Refractive Index Measurement (Abbe Refractometer)

- Objective: To measure the extent to which light is bent when it passes through the liquid sample. This is a characteristic property related to the substance's composition.

- Apparatus: Abbe refractometer, light source (typically a sodium D-line lamp), temperature-controlled water bath.
- Procedure:
 - The refractometer prisms are cleaned and calibrated using a standard of known refractive index (e.g., distilled water).
 - A few drops of **N-Methylbutyramide** are placed on the surface of the lower prism.
 - The prisms are closed, and the sample is allowed to equilibrate to a constant temperature (typically 20°C).
 - The light source is turned on, and the user looks through the eyepiece, adjusting the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
 - The refractive index is read directly from the instrument's scale.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Methylbutyramide (17794-44-4) for sale [vulcanchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. N-Methylbutanamide | C5H11NO | CID 28774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemnet.com [chemnet.com]
- 5. Butanamide, N-methyl- [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of N-Methylbutyramide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b096281#physical-properties-of-n-methylbutyramide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com